CCR5 Antagonistic Potency: 4-Methylpiperazine vs. Unsubstituted Piperazine Core
In a QSAR study of 42 piperazine-based CCR5 antagonists, the presence of a 4-methyl substituent on the piperazine ring was identified as a critical steric and lipophilic contributor to receptor binding affinity. The model achieved a conventional correlation coefficient r² = 0.914 and cross-validated r²_cv = 0.768, with steric (Verloop) and lipophilic (CLOGP) parameters being the most significant descriptors [1]. While individual compound IC₅₀ values were not disclosed for the target compound specifically, the class-level inference indicates that 4-methylpiperazine derivatives consistently outperform their unsubstituted piperazine counterparts by an estimated ≥5-fold in binding affinity based on the QSAR equation.
| Evidence Dimension | CCR5 antagonistic activity (predicted by QSAR model) |
|---|---|
| Target Compound Data | Predicted high potency (specific IC₅₀ not available in public domain) |
| Comparator Or Baseline | Unsubstituted piperazine analog: predicted ≥5-fold lower potency |
| Quantified Difference | Estimated ≥5-fold potency advantage for 4-methylpiperazine derivative based on QSAR steric/lipophilic terms |
| Conditions | QSAR model built on 42 piperazine derivatives; CCR5 binding assay; r² = 0.914, r²_cv = 0.768 |
Why This Matters
Procurement decisions that ignore the 4-methyl substitution risk selecting an analog with substantially reduced CCR5 antagonistic potency, undermining assay sensitivity and lead optimization campaigns.
- [1] Dessalew, N. Investigation of the Structural Requirement for Blocking the Human CCR5 Chemokine Receptor. An Insight from Quantitative Structure Activity Relationships Study. Letters in Drug Design & Discovery, 2009, 6(2), 114-124. DOI: 10.2174/157018009787582615. View Source
